3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-Amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-e]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[3,2-e]pyridine core can be oxidized to form different oxidation states, which can alter the compound's properties.
Reduction: : Reduction reactions can be used to modify the nitrogen-containing groups, potentially leading to the formation of new derivatives.
Substitution: : Substitution reactions at different positions on the thieno[3,2-e]pyridine ring can introduce various functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis, allowing chemists to explore new chemical reactions and pathways.
Biology
In biological research, 3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can be used to study its interactions with biological targets. Its potential as a lead compound in drug discovery is significant, as it may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine
In the field of medicine, this compound could be investigated for its therapeutic potential. Its structural features may make it suitable for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be exploited in the creation of advanced materials with specific applications in electronics, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
3-Amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its specific structural features, such as the diethylamino group and the cyclopenta[b]thieno[3,2-e]pyridine core. These features contribute to its unique chemical and biological properties, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
6-amino-N,N-diethyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)15(19)13-12(16)10-8-9-6-5-7-11(9)17-14(10)20-13/h8H,3-7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCMUQTVAGBTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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